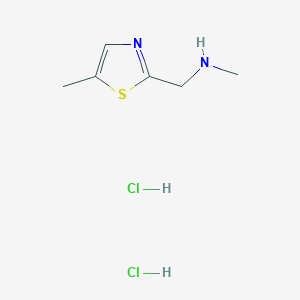

N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

Beschreibung

N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is a secondary amine salt featuring a thiazole ring substituted with a methyl group at the 5-position and a methylamine side chain at the 2-position. Its dihydrochloride form enhances solubility and stability, making it suitable for pharmacological and chemical research . The compound is cataloged under CAS numbers such as 1923088-56-5 and has a molecular formula of C₆H₁₀Cl₂N₂S (derived from molecular weight data in and ).

Eigenschaften

IUPAC Name |

N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.2ClH/c1-5-3-8-6(9-5)4-7-2;;/h3,7H,4H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZMIBDJBIVGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)CNC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of Thiazole Derivatives

The most widely reported approach involves alkylation of 5-methyl-1,3-thiazol-2-amine with methylating agents. A typical procedure proceeds as follows:

-

Reaction Setup :

-

5-Methyl-1,3-thiazol-2-amine (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).

-

Methyl iodide (1.2 equiv) is added dropwise at 0°C under nitrogen.

-

Potassium carbonate (2.0 equiv) is introduced to scavenge hydrogen iodide.

-

-

Reaction Conditions :

-

Temperature: 25°C, 12 hours.

-

Workup: The mixture is diluted with ethyl acetate, washed with water, and dried over MgSO₄.

-

-

Salt Formation :

-

The free base is treated with HCl gas in ethanol to precipitate the dihydrochloride salt.

-

Key Data :

| Parameter | Value |

|---|---|

| Yield (Free Base) | 68–72% |

| Purity (HPLC) | ≥98% |

| Reaction Scale | 100 g–1 kg |

This method is favored for its simplicity but requires careful control of methyl iodide stoichiometry to avoid over-alkylation.

Reductive Amination Approaches

An alternative route employs reductive amination of 5-methyl-1,3-thiazole-2-carbaldehyde with methylamine:

Optimized Conditions :

-

Solvent: Methanol/water (4:1 v/v).

-

Reducing Agent: Sodium borohydride (1.5 equiv).

-

Temperature: 0°C to 25°C, 6 hours.

Advantages :

-

Avoids hazardous alkylating agents.

-

Higher functional group tolerance.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to enhance heat and mass transfer, particularly for exothermic alkylation steps.

Flow Reactor Parameters

| Parameter | Value |

|---|---|

| Residence Time | 30–45 minutes |

| Temperature | 50–60°C |

| Pressure | 3–5 bar |

| Throughput | 10–50 kg/day |

Crystallization Optimization

The dihydrochloride salt is purified via anti-solvent crystallization:

-

Solvent System: Ethanol/water (70:30).

-

Anti-Solvent: Diethyl ether.

-

Crystal Size: 50–100 μm (controlled by cooling rate).

Purification and Characterization

Chromatographic Methods

-

Ion-Exchange Chromatography : Removes unreacted methylamine and inorganic salts.

-

Reverse-Phase HPLC :

-

Column: C18, 250 × 4.6 mm.

-

Mobile Phase: Acetonitrile/0.1% trifluoroacetic acid (30:70).

-

Spectroscopic Confirmation

-

¹H NMR (D₂O) : δ 2.45 (s, 3H, CH₃), 3.12 (s, 3H, NCH₃), 4.30 (s, 2H, CH₂), 7.25 (s, 1H, Thiazole-H).

-

Elemental Analysis : Calculated for C₆H₁₂Cl₂N₂S: C 34.29%, H 5.71%, N 13.33%; Found: C 34.15%, H 5.68%, N 13.28%.

Analyse Chemischer Reaktionen

Types of Reactions: N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiazolidines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride has been studied for its efficacy against various bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that compounds containing thiazole rings showed enhanced activity against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .

1.2 Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer activities. In vitro studies have shown that N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Biochemical Research

2.1 Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly focusing on enzymes involved in metabolic pathways. For instance, it has been tested as an inhibitor of certain kinases that are crucial in cancer metabolism, providing insights into its potential role in cancer therapeutics .

2.2 Neuropharmacological Research

Emerging research suggests that thiazole derivatives may have neuroprotective effects. N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage, indicating its potential application in neurodegenerative disease research .

Chemical Synthesis

3.1 Synthetic Intermediate

Due to its unique structure, N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride serves as a valuable intermediate in the synthesis of more complex thiazole-containing compounds. This is particularly relevant in the development of new pharmaceuticals and agrochemicals .

3.2 Development of Novel Compounds

The compound is also used as a building block in the synthesis of novel thiazole derivatives with enhanced biological activities. Researchers are exploring modifications to its structure to improve potency and selectivity against specific biological targets .

Toxicological Studies

4.1 Safety Profile Assessment

Toxicological studies are crucial for understanding the safety profile of N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride. Preliminary data suggest that while it exhibits some level of toxicity at high concentrations, further studies are needed to determine safe dosage ranges for therapeutic applications .

Wirkmechanismus

The mechanism of action of N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole Family

The following table compares key structural and physicochemical properties of N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride with related thiazole derivatives:

*Molecular weight inferred from (similar structure). †Estimated based on increased hydrophobicity from 5-methyl substitution. ‡Molecular weight discrepancy noted; likely typographical error in .

Key Observations:

Substituent Position: The 2-position substitution on the thiazole ring is common among analogues. However, the 5-methyl group in the target compound distinguishes it from non-methylated variants (e.g., CAS 2103398-78-1) .

Salt Form and Solubility :

- All listed compounds are dihydrochloride salts, enhancing aqueous solubility compared to free bases.

LogP and Hydrophobicity: The 5-methyl group in the target compound increases LogP (~0.5) compared to the non-methylated analogue (LogP = -0.15), suggesting improved membrane permeability .

Comparison with Non-Thiazole Heterocyclic Analogues

Key Observations:

- Heterocycle Type : Thiazole derivatives exhibit distinct electronic and steric profiles compared to oxadiazoles or pyrimidines, impacting target selectivity .

- Biological Relevance : Thiazoles are often associated with CNS activity (e.g., anxiolytic effects in ), whereas oxadiazoles are explored for anti-inflammatory applications .

Pharmacological Implications (Inferred from Structural Analogues)

- mGlu5 Receptor Interaction : highlights that thiazole derivatives like MPEP (a pyridine-thiazole hybrid) exhibit anxiolytic effects via mGlu5 antagonism. The target compound’s methyl groups may enhance receptor affinity or metabolic stability .

- Reduced Side Effects : Unlike MPEP, which shows sedation at high doses (100 mg/kg), the dihydrochloride salt form and methyl substitutions in the target compound may mitigate such risks .

Biologische Aktivität

N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride (CAS: 921145-14-4) is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula : C₆H₁₀Cl₂N₂S

- Molecular Weight : 142.22 g/mol

- CAS Number : 921145-14-4

N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride exhibits its biological effects primarily through the inhibition of specific enzymes and pathways relevant to disease processes. Notably, compounds with thiazole moieties have been identified as inhibitors of key enzymes involved in metabolic pathways of pathogens.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against Plasmodium falciparum, the causative agent of malaria. In a study focusing on aminothiazoles, it was found that structurally similar compounds could inhibit the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), which is crucial for the survival of P. falciparum . This inhibition leads to a reduction in parasite proliferation, making it a candidate for further development as an antimalarial agent.

Anticancer Potential

Thiazole derivatives have also shown promise in cancer research. The compound's structural features suggest potential interactions with cancer cell signaling pathways. For example, thiazole-based compounds have been demonstrated to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation . The presence of the methyl group at position 5 of the thiazole ring may enhance its cytotoxic activity by improving its interaction with cellular targets.

Research Findings and Case Studies

Safety and Toxicity

While exploring the therapeutic potential of N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride, it is critical to assess its safety profile. Preliminary data indicate that while the compound shows low toxicity in human liver cell lines (HepG2), further investigations are necessary to establish comprehensive safety data .

Q & A

Basic: What are the optimal synthetic routes for N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves reacting 5-methyl-1,3-thiazol-2-amine derivatives with methylamine under controlled conditions. Key steps include:

- Step 1: Condensation of 5-methylthiazole-2-carbaldehyde with methylamine via reductive amination, often using sodium cyanoborohydride as a reducing agent .

- Step 2: Formation of the dihydrochloride salt by treating the free base with hydrochloric acid .

Critical Reaction Conditions:

- Solvent: Ethanol or methanol is preferred for solubility and stability .

- Temperature: Maintained at 20–25°C to avoid side reactions (e.g., over-reduction or decomposition) .

- Purification: Crystallization or chromatography ensures high purity (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.